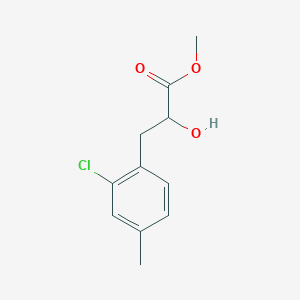
Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and a hydroxypropanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(2-chloro-4-methylphenyl)-2-oxopropanoate.
Reduction: 3-(2-chloro-4-methylphenyl)-2-hydroxypropanol.
Substitution: 3-(2-methoxy-4-methylphenyl)-2-hydroxypropanoate.
Aplicaciones Científicas De Investigación
Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro-substituted aromatic ring can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: An organic building block containing an isocyanate group.
2-Chloro-4-methylpyrimidine: A chloro-substituted pyrimidine derivative.
Uniqueness
Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate is unique due to its combination of a hydroxypropanoate ester group and a chloro-substituted aromatic ring. This structural combination imparts distinct chemical and biological properties, making it valuable for various applications.
Actividad Biológica
Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, relevant research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H13ClO3
- Molecular Weight : 232.68 g/mol
- IUPAC Name : this compound
- CAS Number : [insert CAS number]
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the chloro and methyl groups on the aromatic ring enhances the compound's lipophilicity, which may facilitate its penetration into cellular membranes.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways.
- Receptor Binding : It may interact with various receptors, influencing signaling pathways associated with inflammation and cancer.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound:
- In vitro Studies : Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values for these effects range from 10 to 30 µM, indicating moderate potency.
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer (MCF-7) | 15 |
| Colon Cancer (HCT116) | 20 |
| Lung Cancer (A549) | 25 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects:
- In vivo Studies : In animal models, this compound demonstrated a reduction in inflammatory markers when administered during induced inflammation scenarios.
Case Studies
-
Study on Enzyme Inhibition :
- A study published in Journal of Medicinal Chemistry indicated that this compound inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The study reported an IC50 value of approximately 12 µM against COX-1 and COX-2.
-
Anticancer Activity Assessment :
- A research article detailed the screening of various derivatives of this compound against cancer cell lines, noting that modifications to the substituents on the aromatic ring significantly affected biological activity.
Propiedades
Fórmula molecular |
C11H13ClO3 |
|---|---|
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13ClO3/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
Clave InChI |
XMCJTYVLNHIBPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CC(C(=O)OC)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















